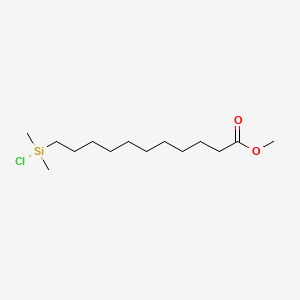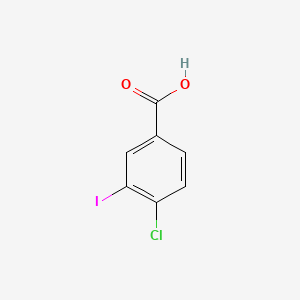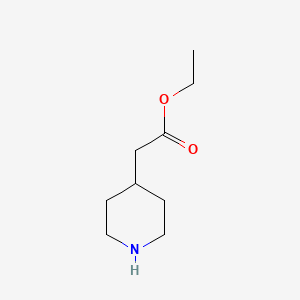
Ethyl-2-(Piperidin-4-yl)acetat
Übersicht
Beschreibung
Ethyl 2-(piperidin-4-yl)acetate is a chemical compound with the CAS Number: 59184-90-6. Its molecular weight is 171.24 and its molecular formula is C9H17NO2 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of Ethyl 2-(piperidin-4-yl)acetate involves the use of palladium on activated charcoal and hydrogen in ethyl acetate at 55℃ for 16 hours . The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford Ethyl 2-(piperidin-4-yl)acetate as a colorless oil .Molecular Structure Analysis
The InChI Code of Ethyl 2-(piperidin-4-yl)acetate is 1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 . The structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
Ethyl 2-(piperidin-4-yl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble, with a solubility of 13.7 mg/ml .Wissenschaftliche Forschungsanwendungen
Zentralnervales Stimulans
Ethylphenidat, das mit Ethyl-2-(Piperidin-4-yl)acetat verwandt ist, wirkt als ein zentrales Nervensystem-Stimulans und ist ein Analogon von Methylphenidat. Es funktioniert als Dopamin-Wiederaufnahmehemmer und Noradrenalin-Wiederaufnahmehemmer .
Antioxidative Eigenschaften
Piperidin-basierte Verbindungen, wie z. B. Piperin, das einen Piperidin-Rest besitzt, kommen in Pflanzen der Familie der Piperaceae vor und zeigen aufgrund ihrer Fähigkeit, freie Radikale zu behindern oder zu unterdrücken, eine starke antioxidative Wirkung .
Arzneimittelforschung
Der Piperidin-Kern ist im Bereich der Arzneimittelforschung von entscheidender Bedeutung. Struktur-Wirkungs-Beziehungsstudien haben gezeigt, dass bestimmte Bindungen, die Piperidin betreffen, für inhibitorische Effekte auf verschiedene biologische Zielmoleküle unerlässlich sind .
Synthese und pharmazeutische Anwendungen
Aktuelle wissenschaftliche Literatur behandelt intra- und intermolekulare Reaktionen, die zur Bildung verschiedener Piperidinderivate führen, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Diese Derivate haben pharmazeutische Anwendungen und sind an der Entdeckung und biologischen Bewertung von potenziellen Medikamenten beteiligt, die den Piperidin-Rest enthalten .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 2-(piperidin-4-yl)acetate is a compound that primarily targets the dopamine and norepinephrine reuptake inhibitors . These targets play a crucial role in the regulation of mood, attention, and energy levels in the body.
Mode of Action
The interaction of Ethyl 2-(piperidin-4-yl)acetate with its targets results in the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased stimulation of the post-synaptic neuron.
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 2-(piperidin-4-yl)acetate is the dopaminergic and noradrenergic pathways . The downstream effects of this include enhanced alertness, wakefulness, and focus, as well as potential mood elevation.
Result of Action
The molecular and cellular effects of Ethyl 2-(piperidin-4-yl)acetate’s action primarily involve increased stimulation of dopamine and norepinephrine receptors due to the inhibition of reuptake . This can lead to a range of effects, including increased alertness, wakefulness, and focus, as well as potential mood elevation.
Eigenschaften
IUPAC Name |
ethyl 2-piperidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSUFLCKRIHFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375173 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59184-90-6 | |
| Record name | Ethyl (piperidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59184-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





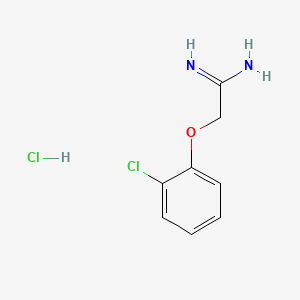
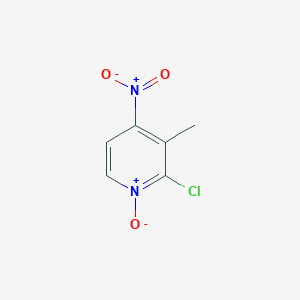
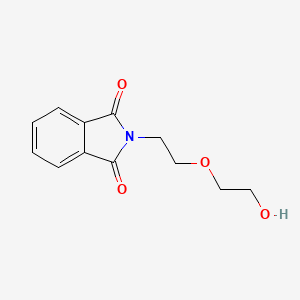

![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)
